BD-1008

Description

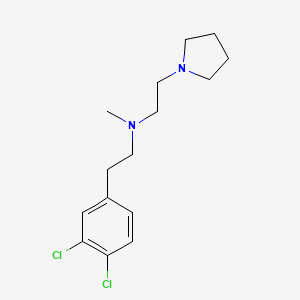

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dichlorophenyl)-N-methyl-N-(2-pyrrolidin-1-ylethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2/c1-18(10-11-19-7-2-3-8-19)9-6-13-4-5-14(16)15(17)12-13/h4-5,12H,2-3,6-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGIQUHBAVIOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC(=C(C=C1)Cl)Cl)CCN2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60160639 | |

| Record name | BD 1008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138356-08-8 | |

| Record name | N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138356-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BD 1008 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138356088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BD 1008 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60160639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BD-1008 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCY43QE7FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BD-1008

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BD-1008 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface. Its mechanism of action is centered on its high-affinity binding to the σ1 receptor, thereby inhibiting its chaperoning functions. This antagonism leads to the modulation of various downstream signaling pathways, most notably intracellular calcium homeostasis and the activity of several key ion channels. This guide provides a comprehensive overview of the molecular pharmacology of BD-1008, including its binding characteristics, the signaling cascades it influences, and detailed protocols for its experimental investigation.

Core Mechanism of Action: Sigma-1 Receptor Antagonism

The primary mechanism of action of BD-1008 is its competitive antagonism of the σ1 receptor. The σ1 receptor is a ligand-operated chaperone protein that, under basal conditions, is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum (ER). Upon stimulation by agonist ligands or cellular stress, the σ1 receptor dissociates from BiP and translocates to interact with and modulate a variety of "client" proteins.

BD-1008 binds to the σ1 receptor with high affinity, preventing this dissociation and the subsequent interaction with its downstream effectors. This blockade of σ1 receptor function is the foundation of BD-1008's pharmacological effects.

Binding Affinity and Selectivity

BD-1008 exhibits a high affinity for the σ1 receptor and a notable selectivity over the sigma-2 (σ2) receptor subtype. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors.

Data Presentation: Comparative Binding Affinities of Sigma Receptor Ligands

| Compound | Receptor Subtype | Ki (nM) | Functional Activity |

| BD-1008 | Sigma-1 | 2 [1] | Antagonist |

| Sigma-2 | 8 [1] | Antagonist | |

| (+)-Pentazocine | Sigma-1 | Varied reports | Agonist |

| Haloperidol | Sigma-1 | Varied reports | Antagonist |

| PRE-084 | Sigma-1 | Varied reports | Agonist |

| NE-100 | Sigma-1 | Varied reports | Antagonist |

Note: Ki values can vary between studies based on experimental conditions.

Downstream Signaling Pathways Modulated by BD-1008

By antagonizing the σ1 receptor, BD-1008 influences several critical intracellular signaling pathways.

Modulation of Intracellular Calcium (Ca2+) Signaling

The σ1 receptor is a key regulator of Ca2+ signaling between the ER and mitochondria. It stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R), an ion channel responsible for releasing Ca2+ from the ER. Agonist stimulation of the σ1 receptor enhances IP3R-mediated Ca2+ release.

As an antagonist, BD-1008 prevents the σ1 receptor from potentiating IP3R activity. This leads to an attenuation of agonist-induced intracellular Ca2+ mobilization.

Mandatory Visualization: BD-1008 Mechanism of Action on Calcium Signaling

Caption: BD-1008 antagonizes the sigma-1 receptor, preventing its dissociation from BiP and subsequent potentiation of IP3R-mediated Ca²⁺ release from the endoplasmic reticulum.

Modulation of Ion Channel Activity

The σ1 receptor can translocate to the plasma membrane and directly or indirectly modulate the function of various ion channels. BD-1008, by preventing σ1 receptor activation, can therefore influence neuronal excitability and signaling.

-

NMDA Receptors: σ1 receptor agonists have been shown to potentiate N-methyl-D-aspartate (NMDA) receptor activity. BD-1008 can attenuate this potentiation, thereby modulating glutamatergic neurotransmission.

-

Voltage-Gated Ion Channels: The σ1 receptor has been reported to interact with and modulate voltage-gated calcium, sodium, and potassium channels. BD-1008 can reverse the effects of σ1 receptor agonists on these channels.

Mandatory Visualization: BD-1008's Influence on Ion Channel Modulation

Caption: BD-1008 inhibits the activated sigma-1 receptor, thereby preventing its modulation of various ion channels located at the plasma membrane.

Experimental Protocols

Radioligand Binding Assay for Determining Binding Affinity

This protocol describes a competitive binding assay to determine the Ki of BD-1008 for the σ1 receptor.

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: A typical workflow for a radioligand binding assay to determine the binding affinity of a compound like BD-1008.

Methodology:

-

Membrane Preparation: Homogenize a tissue rich in σ1 receptors (e.g., guinea pig brain or liver) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Assay Components:

-

Radioligand: A selective σ1 receptor radioligand, such as --INVALID-LINK---pentazocine, at a concentration near its Kd.

-

Test Compound: A range of concentrations of BD-1008.

-

Non-specific Binding Control: A high concentration of a known σ1 receptor ligand (e.g., 10 µM haloperidol) to determine non-specific binding.

-

-

Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the test compound or the non-specific binding control. Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the BD-1008 concentration to generate a competition curve. The concentration of BD-1008 that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assay: Intracellular Calcium Mobilization

This protocol describes a method to assess the antagonist activity of BD-1008 by measuring its ability to inhibit agonist-induced calcium release.

Methodology:

-

Cell Culture and Dye Loading: Culture a cell line that endogenously expresses σ1 receptors (e.g., SH-SY5Y neuroblastoma cells). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

-

Compound Preparation: Prepare solutions of a known σ1 receptor agonist (e.g., PRE-084) and varying concentrations of BD-1008.

-

Assay Procedure:

-

Wash the dye-loaded cells with a suitable buffer.

-

Pre-incubate the cells with either vehicle or different concentrations of BD-1008 for a defined period.

-

Establish a baseline fluorescence reading using a fluorescence plate reader or microscope.

-

Add the σ1 receptor agonist to the wells and immediately begin recording the change in fluorescence intensity over time.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. Compare the peak fluorescence response in cells treated with the agonist alone to those pre-treated with BD-1008. A dose-dependent decrease in the agonist-induced calcium signal indicates antagonist activity. Calculate the IC50 value for BD-1008's inhibition of the agonist response.

Electrophysiology: Whole-Cell Patch-Clamp Recording

This protocol outlines a method to investigate the modulatory effects of BD-1008 on ion channel activity, such as NMDA receptors.

Methodology:

-

Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices containing neurons that express σ1 and the ion channel of interest.

-

Recording Setup: Use a patch-clamp amplifier and data acquisition system. Fill glass micropipettes with an appropriate internal solution and obtain a whole-cell recording configuration on a target neuron.

-

Experimental Protocol:

-

Record baseline ion channel activity by applying a specific agonist for the channel (e.g., NMDA and glycine for NMDA receptors).

-

Apply a σ1 receptor agonist to observe any potentiation of the channel's current.

-

After washing out the agonist, co-apply the σ1 receptor agonist and BD-1008 to determine if BD-1008 can block the potentiating effect.

-

-

Data Analysis: Measure the amplitude and kinetics of the ion channel currents under each condition. A statistically significant reduction in the agonist-potentiated current in the presence of BD-1008 confirms its antagonistic effect on the σ1 receptor-mediated modulation of the ion channel.

Conclusion

BD-1008 is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the sigma-1 receptor. Its mechanism of action as a selective antagonist allows for the targeted inhibition of σ1 receptor-mediated signaling. The primary consequences of this antagonism are the modulation of intracellular calcium homeostasis and the activity of various ion channels. The experimental protocols detailed in this guide provide a framework for the continued investigation of BD-1008 and the broader field of sigma-1 receptor pharmacology.

References

BD-1008's Selectivity Profile for Sigma-2 versus Sigma-1 Receptors: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the binding selectivity of the sigma receptor ligand BD-1008 for the sigma-2 (σ2) versus the sigma-1 (σ1) receptor subtypes. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology, offering a detailed examination of quantitative binding data, experimental methodologies, and relevant signaling pathways.

Executive Summary

BD-1008, or N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, is a well-characterized sigma receptor ligand. While recognized for its high affinity for sigma receptors, its selectivity profile is a critical aspect of its pharmacological characterization. This guide consolidates available data to demonstrate that BD-1008 exhibits a discernible, albeit modest, selectivity for the sigma-1 receptor subtype over the sigma-2 receptor. This is substantiated by quantitative binding affinity data (Ki values) from radioligand binding assays.

Quantitative Binding Affinity of BD-1008

The selectivity of a ligand is quantitatively expressed by comparing its binding affinity (Ki) for different receptors. A lower Ki value indicates a higher binding affinity. The data presented below is derived from competitive binding assays.

| Ligand | Sigma-1 Receptor Ki (nM) | Sigma-2 Receptor Ki (nM) | Selectivity Ratio (σ2 Ki / σ1 Ki) |

| BD-1008 | 1.8 ± 0.2 | 26.5 ± 2.1 | ~14.7 |

Data sourced from Narayanan et al., 2011.

This table clearly indicates that BD-1008 has a higher affinity for the sigma-1 receptor, with a Ki value in the low nanomolar range. Its affinity for the sigma-2 receptor is approximately 14.7-fold lower. While not highly selective, this preference for the sigma-1 receptor is a key characteristic of BD-1008's pharmacological profile.

Experimental Protocols

The determination of binding affinities for BD-1008 at sigma-1 and sigma-2 receptors is typically achieved through in vitro radioligand binding assays. The following is a generalized protocol based on standard methodologies in the field.

Sigma-1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of BD-1008 for the sigma-1 receptor.

Materials:

-

Tissue Preparation: Guinea pig brain membrane homogenates are often used due to the high density of sigma-1 receptors.

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor ligand.

-

Non-specific Binding Control: Haloperidol or other suitable high-affinity sigma ligand at a high concentration (e.g., 10 µM).

-

Test Compound: BD-1008 at varying concentrations.

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

Procedure:

-

Incubation: Membrane homogenates are incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the test compound (BD-1008).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 120 minutes at 37°C).

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Sigma-2 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of BD-1008 for the sigma-2 receptor.

Materials:

-

Tissue Preparation: Rat liver membrane homogenates are commonly used as they have a high density of sigma-2 receptors.

-

Radioligand: [³H]DTG (1,3-di-o-tolylguanidine), a non-selective sigma ligand.

-

Masking Agent: A selective sigma-1 ligand, such as (+)-pentazocine, is used to saturate the sigma-1 receptors, thus allowing for the specific measurement of binding to sigma-2 receptors.

-

Non-specific Binding Control: Haloperidol or DTG at a high concentration (e.g., 10 µM).

-

Test Compound: BD-1008 at varying concentrations.

-

Assay Buffer: Tris-HCl buffer (pH 8.0).

Procedure:

-

Incubation: Membrane homogenates are incubated with a fixed concentration of [³H]DTG, the sigma-1 masking agent, and varying concentrations of the test compound (BD-1008).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 120 minutes at room temperature).

-

Separation: Bound and free radioligand are separated by rapid vacuum filtration.

-

Washing: Filters are washed with ice-cold buffer.

-

Quantification: Radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The IC50 is determined and the Ki is calculated using the Cheng-Prusoff equation.

Visualizations

BD-1008 Selectivity Profile

Caption: Binding affinity of BD-1008 for sigma-1 and sigma-2 receptors.

Experimental Workflow for Determining Receptor Selectivity

Caption: Workflow for determining the sigma receptor selectivity of BD-1008.

Conclusion

The data and methodologies presented in this guide demonstrate that BD-1008 is a high-affinity sigma receptor ligand with a moderate preference for the sigma-1 subtype over the sigma-2 subtype. This selectivity, quantified by an approximately 15-fold difference in binding affinity, is a critical factor for researchers designing experiments to investigate the distinct roles of these two receptor systems. The provided experimental protocols offer a foundational understanding of the techniques used to determine such quantitative pharmacological parameters.

An In-depth Technical Guide to the Chemical Structure and Properties of BD-1008

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008, also known by its IUPAC name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and selective sigma receptor antagonist. It exhibits high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes, with a notable preference for the σ₁ receptor. Its pharmacological profile is characterized by low affinity for other neurotransmitter receptors and transporters, making it a valuable tool for investigating the physiological and pathological roles of sigma receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of BD-1008. It includes detailed experimental protocols for key assays and visual representations of its implicated signaling pathways to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

BD-1008 is a synthetic small molecule with a distinct chemical architecture that dictates its interaction with biological targets.

Chemical Name: N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine[1] CAS Number: 138356-08-8 (free base)[1] Molecular Formula: C₁₅H₂₂Cl₂N₂[1][2] Molecular Weight: 301.26 g/mol [1][2] SMILES: CN(CCc1ccc(c(c1)Cl)Cl)CCN2CCCC2[1] Appearance: Typically a solid powder.

Pharmacological Properties

BD-1008 is primarily characterized as a non-selective sigma receptor antagonist, with a higher affinity for the σ₁ receptor subtype. Its selectivity profile is a key aspect of its utility in research.

Binding Affinity

The binding affinity of BD-1008 to sigma receptors and other targets has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger interaction.

| Receptor/Transporter | Ki (nM) | Reference |

| Sigma-1 (σ₁) Receptor | 2 ± 1 | [1] |

| Sigma-2 (σ₂) Receptor | 8 | MedChemExpress |

| Dopamine D₂ Receptor | 1112 | MedChemExpress |

| Dopamine Transporter (DAT) | > 10,000 | MedChemExpress |

Functional Activity

BD-1008 acts as an antagonist at sigma receptors. This means it binds to the receptor but does not elicit a biological response, thereby blocking the effects of endogenous ligands or synthetic agonists. Its antagonist activity has been demonstrated in various functional assays, including the modulation of neurotransmitter release and behavioral models. For instance, BD-1008 has been shown to antagonize the effects of sigma receptor agonists on dopamine release in the nucleus accumbens.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to characterize BD-1008.

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol outlines the general procedure for determining the binding affinity of BD-1008 for sigma-1 and sigma-2 receptors.

Objective: To determine the Ki of BD-1008 for σ₁ and σ₂ receptors.

Materials:

-

Membrane Preparation: Guinea pig brain membranes (for σ₁) or rat liver membranes (for σ₂).

-

Radioligand: --INVALID-LINK---pentazocine (for σ₁) or [³H]-DTG (1,3-di-o-tolyl-guanidine) (for σ₂).

-

Non-specific Binding Control: Haloperidol or (+)-pentazocine.

-

Test Compound: BD-1008.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethylenimine.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize tissue in ice-cold assay buffer and centrifuge to pellet membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of BD-1008. For determining non-specific binding, a high concentration of a competing ligand is used instead of BD-1008.

-

Incubation: Incubate the plates at room temperature (e.g., 25°C) for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of BD-1008 to generate a competition curve. Determine the IC₅₀ (the concentration of BD-1008 that inhibits 50% of specific radioligand binding) from this curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

In Vivo Microdialysis in the Nucleus Accumbens

This protocol describes a method to assess the effect of BD-1008 on neurotransmitter levels in a specific brain region in awake, freely moving animals.

Objective: To measure the effect of BD-1008 on dopamine release in the nucleus accumbens.

Materials:

-

Subjects: Adult male rats (e.g., Sprague-Dawley).

-

Surgical Equipment: Stereotaxic apparatus, drill, anesthesia.

-

Microdialysis Probes: Concentric microdialysis probes.

-

Perfusion Solution: Artificial cerebrospinal fluid (aCSF).

-

Analytical System: High-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Test Compound: BD-1008 dissolved in a suitable vehicle.

Procedure:

-

Surgery: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens. Allow the animal to recover for several days.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine levels.

-

Drug Administration: Administer BD-1008 (e.g., via intraperitoneal injection) and continue to collect dialysate samples.

-

Sample Analysis: Analyze the dialysate samples for dopamine content using HPLC-ED.

-

Data Analysis: Express the dopamine concentrations in each sample as a percentage of the average baseline concentration. Compare the dopamine levels before and after BD-1008 administration to determine its effect.

Signaling Pathways

As a sigma receptor antagonist, BD-1008 modulates intracellular signaling pathways that are regulated by these receptors. The sigma-1 receptor, in particular, is known to be located at the endoplasmic reticulum-mitochondrion interface and influences calcium signaling and other downstream cascades.

Caption: BD-1008's antagonistic effect on sigma-1 receptor signaling.

By binding to the sigma-1 receptor, BD-1008 prevents the receptor from being activated by its endogenous ligands. This antagonism can lead to a modulation of the interaction between the sigma-1 receptor and other proteins, such as the inositol 1,4,5-trisphosphate (IP3) receptor. The IP3 receptor is a key player in the release of calcium from the endoplasmic reticulum. By interfering with sigma-1 receptor function, BD-1008 can alter intracellular calcium dynamics. Dysregulation of calcium signaling is implicated in numerous cellular processes and pathological conditions. Furthermore, changes in intracellular calcium can impact downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and survival.

Conclusion

BD-1008 is a well-characterized sigma receptor antagonist that serves as an indispensable tool for probing the function of sigma receptors in the central nervous system and periphery. Its high affinity and selectivity, coupled with its demonstrated in vitro and in vivo activity, make it a valuable compound for basic research and a potential lead for the development of therapeutics targeting conditions where sigma receptor modulation is beneficial. The detailed protocols and pathway diagrams provided in this guide are intended to support and inspire further investigation into the multifaceted roles of sigma receptors and the therapeutic potential of their antagonists.

References

BD-1008: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and selective sigma-1 (σ1) receptor antagonist that has emerged as a valuable tool compound in neuroscience research. With a high affinity for the σ1 receptor and notable selectivity over the σ2 receptor, BD-1008 has been instrumental in elucidating the physiological and pathophysiological roles of sigma receptors in the central nervous system. This technical guide provides an in-depth overview of BD-1008, including its mechanism of action, pharmacological data, detailed experimental protocols for its use in preclinical models, and a summary of its key applications in neuroscience. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize BD-1008 as a tool for investigating the therapeutic potential of sigma receptor modulation in a variety of neurological and psychiatric disorders.

Introduction

The sigma-1 (σ1) receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of a multitude of cellular functions, including intracellular calcium signaling, ion channel modulation, and neuronal plasticity. The development of selective ligands for the σ1 receptor has been crucial in understanding its complex biology. BD-1008 is a well-characterized σ1 receptor antagonist that has been widely used to probe the functions of this receptor. Its ability to attenuate the behavioral effects of psychostimulants, such as cocaine, has made it a particularly important tool in addiction research. This guide will provide a comprehensive overview of the technical aspects of using BD-1008 in a research setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a tool compound is essential for proper experimental design and interpretation of results.

| Property | Value | Reference |

| IUPAC Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine | [1] |

| CAS Number | 138356-08-8 (free base) | [1] |

| Molecular Formula | C₁₅H₂₂Cl₂N₂ | [1] |

| Molar Mass | 301.26 g/mol | [1] |

| Form | Dihydrobromide salt is a common form. | [2] |

Pharmacology

Mechanism of Action

BD-1008 acts as a competitive antagonist at the sigma-1 receptor. The σ1 receptor is a ligand-operated molecular chaperone that, under resting conditions, is associated with the binding immunoglobulin protein (BiP) at the endoplasmic reticulum. Upon stimulation by agonist ligands, the σ1 receptor dissociates from BiP and translocates to other intracellular sites to modulate the function of various client proteins, including ion channels and G-protein coupled receptors. As an antagonist, BD-1008 binds to the σ1 receptor but does not induce this conformational change and dissociation from BiP, thereby preventing the downstream signaling initiated by endogenous or exogenous agonists. This antagonism can lead to the modulation of various cellular processes, including a reduction in intracellular calcium mobilization and alterations in neuronal excitability.

Binding Affinity and Selectivity

The affinity and selectivity of BD-1008 for sigma receptors have been characterized in radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

| Receptor Subtype | Ki (nM) | Notes | Reference |

| Sigma-1 (σ1) | 2 | High affinity | [2] |

| Sigma-2 (σ2) | 8 | Moderate affinity, ~4-fold lower than σ1 | [2] |

| Dopamine Transporter (DAT) | > 10,000 | Very low affinity | [2] |

| Dopamine D2 Receptor | 1112 | Low affinity | [2] |

These data demonstrate that BD-1008 is a potent σ1 receptor antagonist with a good degree of selectivity over the σ2 receptor and very low affinity for the dopamine transporter and D2 receptors, making it a suitable tool for specifically studying σ1 receptor function.

Experimental Protocols

Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound for sigma-1 and sigma-2 receptors using --INVALID-LINK---pentazocine and [³H]-DTG, respectively.

Materials:

-

Guinea pig brain membranes (for σ1) or rat liver membranes (for σ2)

-

--INVALID-LINK---pentazocine (for σ1)

-

[³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG) (for σ2)

-

(+)-Pentazocine (for masking σ1 sites in σ2 assay)

-

Haloperidol (for defining non-specific binding)

-

BD-1008 or other test compounds

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain or rat liver tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension and centrifugation. Resuspend the final pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup (96-well plate format):

-

Total Binding: Add assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of haloperidol (e.g., 10 µM), and membrane suspension.

-

Competitive Binding: Add assay buffer, radioligand, varying concentrations of BD-1008 (or test compound), and membrane suspension.

-

For the σ2 assay, add a masking concentration of (+)-pentazocine (e.g., 300 nM) to all wells to block binding to σ1 receptors.

-

-

Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Attenuation of Cocaine-Induced Convulsions and Lethality in Mice

This protocol is designed to assess the ability of BD-1008 to protect against the convulsive and lethal effects of a high dose of cocaine.

Materials:

-

Male Swiss Webster mice (e.g., 20-30 g)

-

Cocaine hydrochloride

-

BD-1008 dihydrobromide

-

Sterile saline (0.9% NaCl)

-

Animal observation chambers

-

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

-

Animal Acclimation: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.

-

Drug Preparation: Dissolve cocaine HCl and BD-1008 dihydrobromide in sterile saline.

-

Experimental Groups:

-

Vehicle (saline) + Vehicle (saline)

-

Vehicle (saline) + Cocaine (e.g., 80 mg/kg, i.p.)

-

BD-1008 (e.g., 1, 5, 10, 20 mg/kg, i.p.) + Cocaine (e.g., 80 mg/kg, i.p.)

-

-

Drug Administration: Administer BD-1008 or vehicle 30 minutes prior to the administration of cocaine or vehicle.

-

Observation for Convulsions: Immediately after cocaine injection, place each mouse in an individual observation chamber and observe for the presence of seizures for at least 30 minutes. Seizures can be scored based on a rating scale (e.g., 0 = no seizure, 1 = facial clonus, 2 = head and forelimb clonus, 3 = rearing and falling, 4 = tonic-clonic seizure, 5 = death). Record the latency to the first convulsion.

-

Lethality Assessment: Monitor the animals for mortality for at least 24 hours after cocaine administration.

-

Data Analysis: Analyze the incidence of convulsions and lethality using appropriate statistical tests (e.g., Fisher's exact test). Analyze seizure scores and latencies using non-parametric or parametric tests as appropriate.

Measurement of Locomotor Activity

This protocol describes how to assess the effect of BD-1008 on cocaine-induced hyperlocomotion.

Materials:

-

Male Swiss Webster mice

-

Cocaine hydrochloride

-

BD-1008 dihydrobromide

-

Sterile saline

-

Automated locomotor activity chambers equipped with infrared beams

-

Syringes and needles for i.p. injection

Procedure:

-

Animal Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

-

Habituation: Place the mice in the locomotor activity chambers and allow them to habituate for 30-60 minutes.

-

Drug Administration:

-

Administer BD-1008 or vehicle i.p.

-

After a pretreatment time (e.g., 30 minutes), administer cocaine (e.g., 20 mg/kg, i.p.) or vehicle.

-

-

Locomotor Activity Recording: Immediately after the second injection, place the mice back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for a set period (e.g., 60-120 minutes). Data is typically collected in time bins (e.g., 5-minute intervals).

-

Data Analysis: Analyze the total locomotor activity counts or distance traveled using ANOVA, followed by post-hoc tests to compare between groups. Time-course data can also be analyzed to assess the temporal effects of the treatments.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor, as a chaperone protein, modulates a variety of downstream signaling pathways. BD-1008, by antagonizing the receptor, can influence these pathways. The following diagram illustrates a simplified overview of the sigma-1 receptor's role in cellular signaling and the putative points of modulation by BD-1008.

Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting in vivo experiments with BD-1008 to investigate its effects on cocaine-induced behaviors.

Applications in Neuroscience Research

BD-1008 has been utilized in a variety of neuroscience research areas, primarily due to its ability to antagonize the σ1 receptor. Key applications include:

-

Addiction Research: Investigating the role of σ1 receptors in the reinforcing and toxic effects of drugs of abuse, particularly cocaine.[1] Studies have shown that pretreatment with BD-1008 can attenuate cocaine-induced locomotor stimulation, convulsions, and lethality in mice.

-

Neuroprotection: Exploring the potential of σ1 receptor antagonism in models of neurodegenerative diseases and ischemic injury.

-

Pain Research: Studying the involvement of σ1 receptors in the modulation of nociceptive pathways.

-

Psychiatric Disorders: Investigating the role of σ1 receptors in the pathophysiology of disorders such as schizophrenia and depression.

Conclusion

BD-1008 is a powerful and selective tool compound for the investigation of sigma-1 receptor function in the central nervous system. Its well-defined pharmacological profile and demonstrated efficacy in preclinical models make it an invaluable asset for neuroscience researchers. This technical guide provides a comprehensive resource for the effective use of BD-1008, from in vitro binding assays to in vivo behavioral studies. By providing detailed protocols and a summary of its key applications, this guide aims to facilitate further research into the therapeutic potential of targeting the sigma-1 receptor for the treatment of a range of neurological and psychiatric conditions.

References

The Pivotal Role of Sigma Receptors in Cocaine Addiction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cocaine addiction remains a significant public health challenge with limited effective pharmacological treatments. Emerging evidence has solidified the involvement of sigma receptors, particularly the sigma-1 (σ1R) and sigma-2 (σ2R) subtypes, as critical modulators of cocaine's addictive properties. Cocaine binds to these receptors at physiologically relevant concentrations, initiating a cascade of cellular events that influence dopaminergic neurotransmission, neuroplasticity, and behavioral responses to the drug.[1][2][3][4][5] This technical guide provides a comprehensive overview of the neurobiology of sigma receptors in the context of cocaine addiction, detailing their signaling pathways, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used to elucidate their function. This document aims to serve as a resource for researchers and drug development professionals working to identify novel therapeutic targets for cocaine use disorder.

Introduction to Sigma Receptors

Initially misclassified as opioid receptors, sigma receptors are now recognized as a unique class of intracellular proteins with two main subtypes: σ1R and σ2R.[1]

-

Sigma-1 Receptors (σ1R): These are intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane (MAM).[6] Upon ligand binding, including cocaine, σ1R can translocate to other cellular compartments like the plasma membrane and nuclear envelope to modulate the function of various proteins, including ion channels and G-protein coupled receptors (GPCRs).[6][7][8]

-

Sigma-2 Receptors (σ2R): More recently identified as the progesterone receptor membrane component 1 (PGRMC1), σ2R is also implicated in the actions of cocaine.[9] Selective σ2R ligands have been shown to antagonize cocaine-induced behaviors, suggesting a distinct but important role in cocaine addiction.[10]

Cocaine acts as an agonist at both sigma receptor subtypes, with a higher affinity for σ1R.[1][11] This interaction is independent of its well-known inhibitory effect on the dopamine transporter (DAT), providing a parallel mechanism through which cocaine exerts its effects.[2][3]

Quantitative Data: Binding Affinities and Behavioral Effects

The following tables summarize key quantitative data from preclinical studies investigating the interaction of cocaine and various sigma receptor ligands with their targets and their effects on cocaine-related behaviors.

Table 1: Binding Affinities (Ki in nM) of Cocaine and Selected Ligands

| Compound | σ1 Receptor | σ2 Receptor | Dopamine Transporter (DAT) | Reference |

| Cocaine | 5,190 | 19,300 | ~100-500 | [11] |

| (+)-Pentazocine | High Affinity | Low Affinity | - | [12] |

| PRE-084 | High Affinity (Selective σ1 agonist) | Low Affinity | - | [11][12] |

| DTG | High Affinity (Non-selective σ agonist) | High Affinity | - | [11][12] |

| BD1063 | High Affinity (Selective σ1 antagonist) | Moderate Affinity | Low Affinity | [7][12] |

| BD1047 | High Affinity (Selective σ1 antagonist) | Moderate Affinity | Low Affinity | [1] |

| Siramesine | High Affinity (σ2 agonist) | Low Affinity | - |

Table 2: In Vivo Effects of Sigma Receptor Ligands on Cocaine-Induced Behaviors

| Ligand | Behavioral Assay | Species | Effect | Reference |

| BD1063 | Cocaine Self-Administration | Rat | No effect alone; blocks cocaine self-administration when combined with a DAT inhibitor. | [13][14] |

| BD1063 | Cocaine-induced locomotor activity | Mouse | Attenuates hyperactivity. | [5] |

| BD1047 | Cocaine-induced Conditioned Place Preference (CPP) | Mouse | Blocks acquisition and expression of CPP. | [15][16] |

| BD1047 | Cocaine-seeking (reinstatement) | Rat | Reverses reinstatement of cocaine-seeking behavior. | [17] |

| Siramesine | Cocaine-induced CPP | Mouse | Attenuates acquisition and expression of CPP; blocks reinstatement. | |

| Siramesine | Cocaine-evoked dopamine release | Mouse | Decreases dopamine release in the striatum. | |

| PRE-084 | Cocaine Self-Administration | Rat | Increases the reinforcing efficacy of cocaine. | [18] |

| Antisense Oligonucleotides to σ1R | Cocaine-induced convulsions and locomotor activity | Mouse | Attenuates effects. | [1][11] |

Signaling Pathways and Mechanisms of Action

Sigma receptors modulate cocaine's effects through intricate signaling pathways, primarily impacting dopaminergic systems.

Modulation of Dopamine Receptor Signaling

A key mechanism involves the formation of heteromeric complexes between σ1R and dopamine receptors, particularly the D1 receptor (D1R).[3][9] Cocaine binding to σ1R within these complexes can potentiate D1R-mediated signaling.[3] This provides a molecular explanation for the significant role of D1R in the behavioral effects of cocaine.[3]

Regulation of Endocannabinoid Signaling

Cocaine can stimulate the release of the endocannabinoid 2-arachidonoylglycerol (2-AG) through a σ1R-dependent mechanism.[7][8] This involves cocaine-induced dissociation of σ1R from the ADP-ribosylation factor (ARF6), leading to the activation of myosin light chain kinase (MLCK) and subsequent secretion of extracellular vesicles (EVs) containing 2-AG.[7][8] This pathway contributes to the disinhibition of dopamine neurons.[8]

Modulation of the Dopamine Transporter

The σ1R can interact with DAT to modulate its conformation, thereby facilitating cocaine binding.[19] Agonist binding to σ1R is proposed to shift the DAT conformation to an outward-facing state, which enhances the potency of cocaine in self-administration paradigms.[19]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to study the role of sigma receptors in cocaine addiction.

Receptor Binding Assays

These assays are used to determine the affinity of ligands for σ1R, σ2R, and DAT.

-

Objective: To quantify the binding affinity (Ki) of cocaine and other ligands to sigma receptors and the dopamine transporter.

-

General Procedure:

-

Tissue Preparation: Brain tissue (e.g., striatum for DAT, whole brain or specific regions for sigma receptors) from rodents is homogenized.[12][19]

-

Radioligand Incubation: The tissue homogenate is incubated with a specific radioligand (e.g., --INVALID-LINK---pentazocine for σ1R, [³H]DTG for σ2R, [³H]WIN 35,428 for DAT) and varying concentrations of the unlabeled test compound (e.g., cocaine).[11][12][19]

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The radioactivity on the filters is then measured using a scintillation counter.[19]

-

Data Analysis: Competition binding curves are generated, and Ki values are calculated to represent the affinity of the test compound for the receptor.

-

Behavioral Pharmacology

This is the gold standard for assessing the reinforcing properties of drugs.

-

Objective: To determine if a compound alters the reinforcing effects of cocaine.

-

General Procedure:

-

Surgery: Animals (typically rats) are surgically implanted with an intravenous catheter.

-

Training: Rats are trained to press a lever to receive an intravenous infusion of cocaine.

-

Testing: The effect of a pretreatment with a sigma receptor ligand on the rate of cocaine self-administration is measured. A decrease in self-administration can indicate an attenuation of cocaine's reinforcing effects.[13][14][17] Conversely, a leftward shift in the dose-response curve suggests an enhancement of cocaine's potency.[18]

-

This paradigm is used to measure the rewarding effects of drugs.

-

Objective: To assess the rewarding properties of cocaine and the ability of sigma receptor ligands to block these effects.

-

General Procedure:

-

Pre-conditioning: The animal's initial preference for one of two distinct compartments is determined.[20]

-

Conditioning: Over several days, the animal is confined to one compartment after receiving an injection of cocaine and to the other compartment after a vehicle injection.[15][20]

-

Testing: The animal is placed in the apparatus with free access to both compartments, and the time spent in each is recorded. A preference for the drug-paired side indicates a rewarding effect.[20] Pre-treatment with a sigma receptor antagonist before cocaine conditioning can be used to test its ability to block the development of CPP.[15][16]

-

In Vivo Microdialysis

This technique is used to measure neurotransmitter levels in the brain of awake, freely moving animals.

-

Objective: To measure the effect of sigma receptor ligands on cocaine-induced changes in extracellular dopamine levels in brain regions like the nucleus accumbens.[12]

-

General Procedure:

-

Surgery: A microdialysis probe is stereotaxically implanted into the brain region of interest.

-

Perfusion and Sampling: The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected at regular intervals.

-

Analysis: The concentration of dopamine in the dialysate is measured using high-performance liquid chromatography (HPLC).

-

Drug Administration: The effect of systemic administration of cocaine, with or without a sigma receptor ligand, on dopamine levels is determined.[12]

-

Conclusion and Future Directions

The evidence overwhelmingly indicates that sigma receptors play a crucial role in the pathophysiology of cocaine addiction. The σ1R, in particular, has been shown to modulate cocaine's effects on dopamine signaling and reward-related behaviors through multiple mechanisms. The development of selective sigma receptor antagonists has shown promise in preclinical models by attenuating the rewarding and reinforcing effects of cocaine.[1][15] These findings strongly support the continued investigation of sigma receptors as a viable target for the development of novel pharmacotherapies for cocaine use disorder. Future research should focus on further elucidating the complex interplay between σ1R and σ2R in cocaine addiction, identifying the specific downstream signaling molecules involved, and advancing the development of highly selective and potent sigma receptor ligands for clinical evaluation.

References

- 1. Targeting sigma receptors: novel medication development for drug abuse and addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. pnas.org [pnas.org]

- 4. Sigma receptors and cocaine abuse. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 5. Cocaine Occupancy of Sigma1 Receptors and Dopamine Transporters in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cocaine-induced endocannabinoid signaling mediated by sigma-1 receptors and extracellular vesicle secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cocaine-induced endocannabinoid signaling mediated by sigma-1 receptors and extracellular vesicle secretion | eLife [elifesciences.org]

- 9. Cocaine Effects on Dopaminergic Transmission Depend on a Balance between Sigma-1 and Sigma-2 Receptor Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A selective sigma-2 receptor ligand antagonizes cocaine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blockade of Cocaine or σ Receptor Agonist Self Administration by Subtype-Selective σ Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Self-Administration of Cocaine Induces Dopamine-Independent Self-Administration of Sigma Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Involvement of the sigma(1) receptor in cocaine-induced conditioned place preference: possible dependence on dopamine uptake blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Involvement of the sigma1 receptor in the cocaine-induced conditioned place preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Differential effects of sigma1 receptor blockade on self-administration and conditioned reinstatement motivated by cocaine vs natural reward - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sigma Receptors and Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

BD-1008: A Preliminary Technical Guide on Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

BD-1008, chemically identified as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, is a potent and selective sigma-1 (σ1) receptor antagonist. Emerging preclinical evidence suggests its therapeutic potential in several neurological and psychiatric disorders, primarily stemming from its ability to modulate key signaling pathways in the central nervous system. This document provides a comprehensive overview of the current understanding of BD-1008, including its mechanism of action, preclinical findings, and detailed experimental protocols for its investigation. To date, no clinical trials involving BD-1008 have been identified.

Core Concepts: Mechanism of Action

BD-1008 exerts its pharmacological effects primarily through the antagonism of the sigma-1 receptor, an intracellular chaperone protein predominantly located at the endoplasmic reticulum-mitochondria interface. It displays a higher affinity for the sigma-1 receptor over the sigma-2 receptor subtype. The antagonism of the sigma-1 receptor by BD-1008 is believed to influence several downstream signaling cascades, thereby modulating neuronal excitability and cellular stress responses.

Modulation of Ion Channels and Receptor Systems

The sigma-1 receptor is known to interact with and modulate the function of various ion channels and neurotransmitter receptors. As an antagonist, BD-1008 is hypothesized to counteract these effects. Key interactions include:

-

NMDA Receptor Complex: The sigma-1 receptor can potentiate the activity of the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and excitotoxicity. BD-1008, by antagonizing the sigma-1 receptor, is expected to attenuate NMDA receptor-mediated currents.

-

Voltage-Gated Ion Channels: The sigma-1 receptor has been shown to modulate the activity of several voltage-gated ion channels, including calcium (Ca²⁺), potassium (K⁺), and sodium (Na⁺) channels. BD-1008 may therefore play a role in regulating neuronal firing rates and neurotransmitter release by inhibiting these channels.

-

Calcium Homeostasis: The sigma-1 receptor is involved in regulating intracellular calcium (Ca²⁺) signaling, partly through its interaction with inositol 1,4,5-trisphosphate (IP3) receptors on the endoplasmic reticulum. By antagonizing the sigma-1 receptor, BD-1008 may influence the release of calcium from intracellular stores, a critical process in numerous cellular functions.

Quantitative Data Summary

The following tables summarize the available quantitative data for BD-1008, primarily focusing on its receptor binding affinities.

| Parameter | Receptor | Value (nM) | Reference |

| Kᵢ | Sigma-1 | 2 | [1][2] |

| Kᵢ | Sigma-2 | 8 | [1][2] |

| Kᵢ | Dopamine D2 | 1112 | [1] |

| Kᵢ | Dopamine Transporter (DAT) | > 10,000 | [1] |

Table 1: Receptor Binding Affinities (Kᵢ) of BD-1008.

Preclinical Evidence

The therapeutic potential of BD-1008 has been primarily investigated in preclinical models of substance abuse, particularly cocaine toxicity.

Attenuation of Cocaine-Induced Toxicity

Studies in murine models have demonstrated that pretreatment with BD-1008 can significantly attenuate the behavioral and toxic effects of cocaine. This includes a reduction in cocaine-induced convulsions and lethality. The proposed mechanism for this protective effect is the antagonism of sigma-1 receptors, which are known to be a target of cocaine.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of BD-1008's therapeutic potential.

Sigma-1 Receptor Binding Assay

This protocol is adapted from standard radioligand binding assays for the sigma-1 receptor.

Objective: To determine the binding affinity (Kᵢ) of BD-1008 for the sigma-1 receptor.

Materials:

-

[³H]-(+)-pentazocine (radioligand)

-

Membrane preparations from guinea pig brain (rich in sigma-1 receptors)

-

BD-1008 (test compound)

-

Haloperidol (for non-specific binding determination)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer. Centrifuge the homogenate and wash the resulting pellet. Resuspend the final membrane pellet in fresh assay buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kₑ), and varying concentrations of BD-1008. For determining non-specific binding, use a high concentration of haloperidol instead of BD-1008.

-

Incubation: Incubate the plates at 37°C for 150 minutes to allow for binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of BD-1008 from a competition binding curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Model of Cocaine-Induced Convulsions

Objective: To evaluate the efficacy of BD-1008 in preventing cocaine-induced seizures in mice.

Materials:

-

Male Swiss Webster mice

-

BD-1008

-

Cocaine hydrochloride

-

Saline solution (vehicle)

-

Observation chambers

Procedure:

-

Animal Acclimation: Acclimate mice to the experimental environment for at least one hour before testing.

-

Drug Administration: Administer BD-1008 (e.g., 1-30 mg/kg, intraperitoneally) or vehicle to different groups of mice. The optimal pretreatment time should be determined in pilot studies, but is typically 15-30 minutes.

-

Cocaine Challenge: Administer a convulsant dose of cocaine (e.g., 75-100 mg/kg, intraperitoneally).

-

Behavioral Observation: Immediately after cocaine administration, place each mouse in an individual observation chamber and record the latency to and severity of convulsive behaviors (e.g., clonus, tonic-clonic seizures) for a predetermined period (e.g., 30 minutes).

-

Data Analysis: Compare the incidence and latency of seizures in the BD-1008-treated groups to the vehicle-treated control group using appropriate statistical methods.

Electrophysiological Measurement of NMDA-Evoked Currents

Objective: To assess the functional antagonism of NMDA receptors by BD-1008 in hippocampal slices.

Materials:

-

Rat or mouse hippocampal slices

-

Artificial cerebrospinal fluid (aCSF)

-

NMDA

-

BD-1008

-

Whole-cell patch-clamp recording setup

Procedure:

-

Slice Preparation: Prepare acute hippocampal slices from rats or mice and maintain them in oxygenated aCSF.

-

Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

NMDA Application: Perfuse the slice with aCSF containing NMDA to evoke an inward current.

-

BD-1008 Application: After establishing a stable baseline of NMDA-evoked currents, co-apply BD-1008 with NMDA and record the changes in the current amplitude.

-

Data Analysis: Measure the peak amplitude of the NMDA-evoked currents before and after the application of BD-1008. Calculate the percentage of inhibition to determine the effect of BD-1008 on NMDA receptor function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by BD-1008 and the workflows for the described experiments.

Caption: Proposed signaling pathway of BD-1008.

References

An In-depth Technical Guide to BD-1008

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective sigma receptor antagonist, BD-1008. It includes its chemical properties, pharmacological data, detailed experimental protocols, and a visualization of its associated signaling pathways.

Chemical Properties and IUPAC Name

BD-1008 is a potent and selective sigma receptor ligand.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine .[1][2] The dihydrobromide salt is referred to as N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine, dihydrobromide.

| Identifier | Value |

| IUPAC Name | N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-1-pyrrolidineethanamine |

| Molecular Formula | C15H22Cl2N2 |

| Molecular Weight | 301.26 g/mol |

| CAS Number | 138356-08-8 (free base) |

Pharmacological Data

BD-1008 is characterized as a selective sigma receptor antagonist.[1] It exhibits a higher binding affinity for the sigma-1 (σ1) receptor compared to the sigma-2 (σ2) receptor.

Binding Affinity Data

The following table summarizes the binding affinity (Ki) values of BD-1008 for various receptors.

| Receptor | Ki (nM) | Notes |

| Sigma-1 (σ1) | 2 ± 1 | High affinity. |

| Sigma-2 (σ2) | 8 | 4-fold selectivity for σ1 over σ2.[1][3] |

| Dopamine D2 Receptor | 1112 | Extremely low affinity.[3] |

| Dopamine Transporter (DAT) | > 10,000 | Extremely low affinity.[3] |

Functional Data

In functional assays, BD-1008 has been shown to antagonize the effects of sigma receptor agonists. For instance, it significantly antagonizes the dopamine release in the nucleus accumbens shell, an effect mediated by the σ2 receptor.[3] In behavioral studies with Swiss Webster mice, pretreatment with BD-1008 has been observed to significantly lessen the behavioral toxicity of cocaine.[1]

Experimental Protocols

A key experiment for characterizing ligands like BD-1008 is the radioligand binding assay. This protocol provides a detailed methodology for determining the binding affinity of a compound for sigma receptors.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is adapted from established methods for sigma receptor binding assays.[2][4]

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., BD-1008) for the sigma-1 receptor.

Materials:

-

Radioligand: [3H]-(+)-pentazocine (a selective σ1 receptor ligand)

-

Membrane Preparation: Guinea pig liver membranes, which are a rich source of σ1 receptors.

-

Test Compound: BD-1008

-

Non-specific Binding Control: Haloperidol or (+)-pentazocine

-

Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize guinea pig liver tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at a low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellet and resuspend it in fresh assay buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding wells: Membrane preparation, [3H]-(+)-pentazocine, and assay buffer.

-

Non-specific Binding wells: Membrane preparation, [3H]-(+)-pentazocine, and a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol) to saturate the receptors.

-

Test Compound wells: Membrane preparation, [3H]-(+)-pentazocine, and varying concentrations of BD-1008.

-

-

Incubation: Incubate the plates at 37°C for 120 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Sigma Receptor Signaling Pathway

Sigma-1 receptors are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface.[5] They play a role in modulating calcium signaling through the IP3 receptor.[5]

Caption: Sigma-1 receptor modulation of IP3 receptor-mediated calcium signaling.

Radioligand Binding Assay Workflow

The following diagram illustrates the workflow for the radioligand binding assay described in the previous section.

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. BD1008 - Wikipedia [en.wikipedia.org]

- 2. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sigma receptors [σRs]: biology in normal and diseased states - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for BD-1008 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BD-1008 is a potent and selective antagonist of the sigma-1 (σ1) receptor, a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane.[1][2] Its utility in probing the physiological and pathological roles of the σ1 receptor makes it a valuable tool in neuroscience, oncology, and other areas of biomedical research. These application notes provide detailed protocols for the dissolution and use of BD-1008 in various cell culture experiments.

Chemical Properties and Solubility

BD-1008 is typically supplied as a dihydrobromide salt. It is soluble in dimethyl sulfoxide (DMSO). For cell culture applications, it is crucial to prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in the cell culture medium.

Data Presentation

The following table summarizes the key quantitative data for BD-1008.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 2 nM | Guinea Pig Brain (Sigma-1) | [1] |

| 8 nM | Rat Liver (Sigma-2) | [1] | |

| Working Concentration | 10 µM | T47D (breast cancer) | N/A |

| 1-10 µM | Retinal Ganglion Cells | N/A | |

| Storage of Stock Solution | -20°C or -80°C | N/A | N/A |

| Final DMSO Concentration in Culture | < 0.5% | General Cell Culture | N/A |

Experimental Protocols

Preparation of BD-1008 Stock Solution

Materials:

-

BD-1008 dihydrobromide powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Bring the BD-1008 powder and DMSO to room temperature.

-

Under sterile conditions (e.g., in a laminar flow hood), prepare a 10 mM stock solution of BD-1008 in DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.63 mg of BD-1008 (MW: 463.08 g/mol for the dihydrobromide salt) in 1 ml of sterile DMSO.

-

Vortex gently until the powder is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

Cell Viability/Proliferation Assay (CCK-8)

Materials:

-

Cells of interest (e.g., neuroblastoma or breast cancer cell lines)

-

Complete cell culture medium

-

96-well cell culture plates

-

BD-1008 stock solution (10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar viability reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of BD-1008 in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration in the highest concentration of BD-1008 does not exceed 0.5%. Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the medium from the wells and add 100 µL of the prepared BD-1008 dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C, or until a visible color change is observed.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Intracellular Calcium Imaging

Materials:

-

Cells of interest plated on glass-bottom dishes or coverslips

-

BD-1008 stock solution (10 mM in DMSO)

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Fluorescence microscope with live-cell imaging capabilities

Protocol:

-

Culture cells on glass-bottom dishes or coverslips to an appropriate confluency.

-

Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium and wash the cells once with HBSS.

-

Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add fresh HBSS to the cells.

-

Mount the dish/coverslip on the fluorescence microscope.

-

Acquire baseline fluorescence images.

-

To assess the effect of BD-1008 on calcium signaling, add the desired concentration of BD-1008 (e.g., 10 µM) to the imaging buffer and record the fluorescence changes over time.

-

As a positive control to induce calcium influx, a stimulus such as ATP or an ionophore can be added at the end of the experiment.

Visualizations

Signaling Pathway of Sigma-1 Receptor Antagonism

Caption: Sigma-1 receptor antagonism by BD-1008.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for assessing cell viability.

References

Application Notes and Protocols for BD-1008 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of BD-1008, a non-selective sigma (σ) receptor antagonist, in preclinical mouse models. The information presented herein is intended to guide researchers in designing and executing experiments to investigate the pharmacological effects of BD-1008.

Introduction

BD-1008, with the chemical name N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, is a potent antagonist of both sigma-1 (σ₁) and sigma-2 (σ₂) receptors. It has been widely used as a pharmacological tool to elucidate the physiological and pathological roles of these receptors. This document outlines recommended dosages, detailed experimental protocols, and the known signaling pathways affected by BD-1008.

Quantitative Data Summary

The following tables summarize the key quantitative data for BD-1008, including its binding affinities and effective dosages in rodent models.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Ki (nM) |

| Sigma-1 (σ₁) | 2 |

| Sigma-2 (σ₂) | 8 |

| Dopamine D2 | 1112 |

| Dopamine Transporter (DAT) | >10,000 |

Table 2: Recommended Dosage in Rodent Models

| Dosing Regimen | Dose Range (mg/kg) | Route of Administration | Species | Experimental Context | Reference |

| Single Dose | 10 - 30 | Intraperitoneal (i.p.) | Rat | Antagonism of DTG-induced effects | [1][2] |

| Multiple Doses | 1 - 10 | Intraperitoneal (i.p.) | Rat | Reduction of PRE-084 self-administration | [1][2] |

| Effective Dose (ED₅₀) | 3.45 | Intraperitoneal (i.p.) | Rat | Reduction of PRE-084 self-administration | [1][2] |

| Behavioral Studies | 10 | Intraperitoneal (i.p.) | Mouse | Antagonism of cocaine-induced effects | [3] |

Signaling Pathways

BD-1008 exerts its effects by antagonizing sigma-1 and sigma-2 receptors, which are located primarily at the endoplasmic reticulum (ER). The downstream consequences of this antagonism are complex and involve the modulation of various signaling cascades.

Sigma-1 (σ₁) Receptor Signaling

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated membrane (MAM) of the ER. Under basal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation or cellular stress, the sigma-1 receptor dissociates from BiP and can modulate several downstream signaling events. As an antagonist, BD-1008 prevents these actions.

Caption: BD-1008 antagonism of Sigma-1 receptor signaling.

Sigma-2 (σ₂) Receptor / TMEM97 Signaling

The sigma-2 receptor was more recently identified as the transmembrane protein 97 (TMEM97). It is also localized to the ER and is involved in cholesterol homeostasis and the modulation of intracellular calcium signaling. BD-1008's antagonism of the sigma-2 receptor can impact these processes.

Caption: BD-1008 antagonism of Sigma-2/TMEM97 receptor signaling.

Experimental Protocols

The following are detailed protocols for common experimental paradigms in which BD-1008 is utilized.

Preparation of BD-1008 for In Vivo Administration

Materials:

-

BD-1008 dihydrobromide

-

Sterile 0.9% saline

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

0.22 µm sterile syringe filter

Procedure:

-

Weigh the desired amount of BD-1008 dihydrobromide in a sterile microcentrifuge tube.